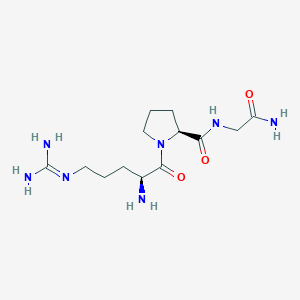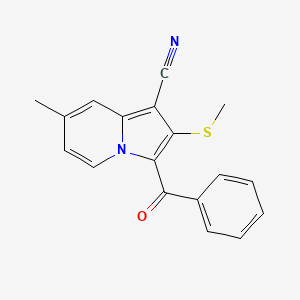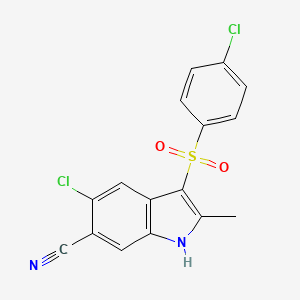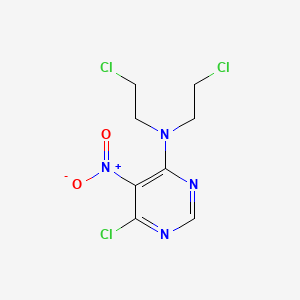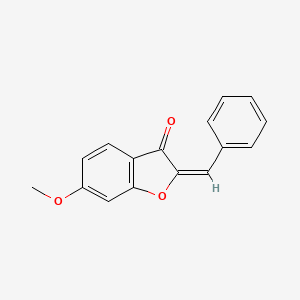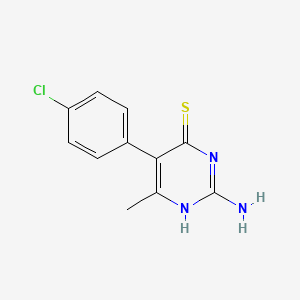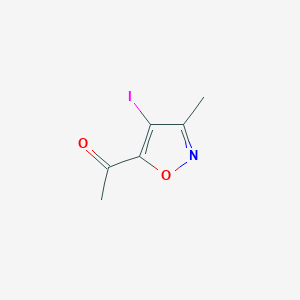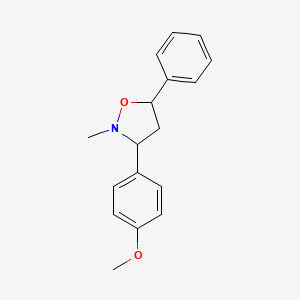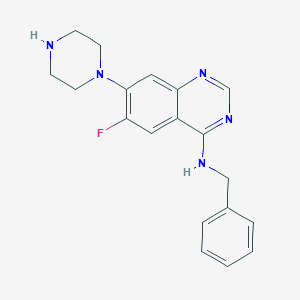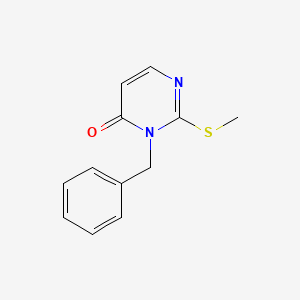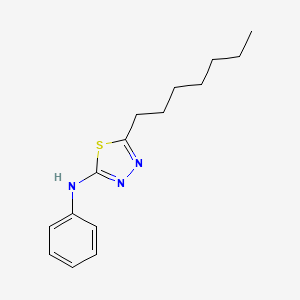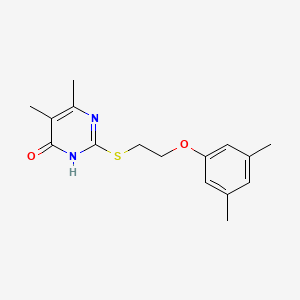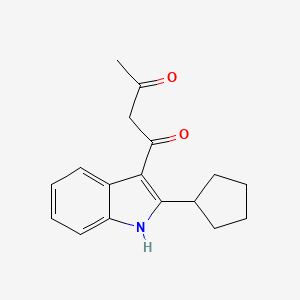
1,3-Butanedione, 1-(2-cyclopentyl-1H-indol-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to the indole ring, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of aryl hydrazines with ketones under acidic conditions. For this specific compound, the reaction would involve cyclopentyl hydrazine and a suitable diketone precursor .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve a one-pot, multi-component reaction to enhance efficiency and yield. The use of microwave irradiation can significantly reduce reaction times, making the process more suitable for large-scale production .
化学反应分析
Types of Reactions
1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
科学研究应用
1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors, influencing cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE is unique due to its cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and may contribute to its specific applications and effects .
属性
CAS 编号 |
62367-71-9 |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC 名称 |
1-(2-cyclopentyl-1H-indol-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C17H19NO2/c1-11(19)10-15(20)16-13-8-4-5-9-14(13)18-17(16)12-6-2-3-7-12/h4-5,8-9,12,18H,2-3,6-7,10H2,1H3 |
InChI 键 |
VWXZPEOXFQZAQR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(=O)C1=C(NC2=CC=CC=C21)C3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


